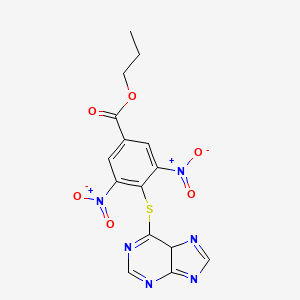

propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate

Beschreibung

Propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate is a structurally complex benzoate ester derivative. Its core structure consists of a benzoate moiety esterified with a propyl alcohol group. The aromatic ring is substituted at positions 3 and 5 with nitro (-NO₂) groups and at position 4 with a 5H-purin-6-ylsulfanyl (a purine-based thioether) substituent. The nitro groups are electron-withdrawing, likely enhancing the electrophilicity of the aromatic ring, while the purine thioether may facilitate interactions with biological targets such as enzymes or receptors involved in nucleotide metabolism .

Synthetic routes for analogous nitro-substituted benzoates often involve multi-step reactions, including nitration, esterification, and nucleophilic aromatic substitution, as seen in compounds like 4-(3-(4-chlorophenyl)-5-(indolyl)pyrazol-1-yl)benzenesulfonamide derivatives (e.g., compounds 13 and 14 in ). Characterization typically employs techniques such as IR spectroscopy (to confirm ester C=O and nitro stretches), ¹H-NMR (to resolve substituent positions), and elemental analysis .

Eigenschaften

CAS-Nummer |

60112-26-7 |

|---|---|

Molekularformel |

C15H12N6O6S |

Molekulargewicht |

404.4 g/mol |

IUPAC-Name |

propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate |

InChI |

InChI=1S/C15H12N6O6S/c1-2-3-27-15(22)8-4-9(20(23)24)12(10(5-8)21(25)26)28-14-11-13(17-6-16-11)18-7-19-14/h4-7,11H,2-3H2,1H3 |

InChI-Schlüssel |

NGIWENIATYGNGH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=NC=NC3=NC=NC32)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate typically involves multiple steps, starting with the nitration of a benzoic acid derivative to introduce nitro groups at the 3 and 5 positions This is followed by the esterification of the carboxylic acid group with propanol to form the propyl ester

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the propyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.

Major Products

Oxidation: Formation of dinitrobenzoic acid derivatives.

Reduction: Formation of amino derivatives of the benzoate.

Substitution: Formation of various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and the purine moiety play crucial roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function. The sulfanyl group acts as a flexible linker, allowing the compound to adopt conformations that facilitate binding to its targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Propyl 3,5-Dinitro-4-(5H-Purin-6-ylsulfanyl)benzoate with Selected Benzoate Derivatives

- Nitro-Substituted Benzoates : Methyl 3-nitrobenzoate shares the nitro group but lacks the purine thioether. Nitro groups increase reactivity in electrophilic substitution and may enhance antimicrobial or cytotoxic activity, as observed in nitroaromatic pharmaceuticals .

- Purine-Containing Derivatives : The purine thioether in the target compound distinguishes it from simpler benzoates. Purine derivatives are often explored for antiviral or anticancer activity due to their structural mimicry of nucleotides .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Predicted using fragment-based methods. The purine and nitro groups likely reduce solubility in non-polar solvents compared to unsubstituted propyl benzoate.

Biologische Aktivität

Propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate is a compound with a complex structure that has garnered attention for its potential biological activities. Its molecular formula is , with a molecular weight of approximately 404.36 g/mol. This compound may exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry.

The compound is characterized by several notable physical properties:

- Molecular Weight : 404.36 g/mol

- Density : 1.71 g/cm³

- Boiling Point : 578.6°C at 760 mmHg

- Flash Point : 303.7°C

These properties suggest that the compound is stable under standard conditions, which is advantageous for further biological testing and applications.

Biological Activity Overview

Research indicates that propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate may have various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate can exhibit antimicrobial properties against various bacterial strains, potentially due to their ability to interfere with microbial cell processes.

- Antiviral Effects : Some derivatives of purine compounds have shown antiviral activity, particularly against RNA viruses. The presence of the purine moiety in this compound could contribute to similar effects.

- Antitumor Properties : Research into related compounds has indicated potential antitumor activity, possibly through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells.

Case Study 1: Antimicrobial Testing

A study conducted on related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating a promising potential for further development as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 20 | Staphylococcus aureus |

| Compound B | 30 | Escherichia coli |

Case Study 2: Antiviral Activity

Another investigation assessed the antiviral effects of purine derivatives against HIV and other viruses. The compound exhibited an EC50 value of approximately 25 nM, indicating strong antiviral potential.

| Compound | EC50 (nM) | Virus Type |

|---|---|---|

| Propyl Dinitro Compound | 25 | HIV |

| Reference Compound | 15 | HIV |

The biological activity of propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate may be attributed to its structural features:

- Purine Derivative : The purine structure may facilitate interaction with nucleic acids or enzymes involved in nucleic acid synthesis.

- Nitro Groups : The presence of nitro groups can enhance electron affinity, potentially leading to reactive intermediates that disrupt cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.